3-(3,4-Dimethylphenyl)butan-2-ol

Catalog No.
S13576063
CAS No.
M.F
C12H18O
M. Wt
178.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,4-Dimethylphenyl)butan-2-ol

Product Name

3-(3,4-Dimethylphenyl)butan-2-ol

IUPAC Name

3-(3,4-dimethylphenyl)butan-2-ol

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C12H18O/c1-8-5-6-12(7-9(8)2)10(3)11(4)13/h5-7,10-11,13H,1-4H3

InChI Key

BLHIKPIZOQRPRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C(C)O)C

3-(3,4-Dimethylphenyl)butan-2-ol is an organic compound characterized by a butanol backbone with a 3,4-dimethylphenyl substituent at the third carbon and a hydroxyl group (-OH) at the second carbon. Its molecular formula is C12H18OC_{12}H_{18}O, and it has a molecular weight of 182.27 g/mol. This compound falls under the category of secondary alcohols due to the presence of the hydroxyl group attached to a carbon that is bonded to two other carbon atoms.

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide. For instance, oxidation can convert it into 3-(3,4-dimethylphenyl)butan-2-one.
  • Reduction: This compound can be reduced to hydrocarbons through catalytic hydrogenation using palladium on carbon, leading to the formation of alkanes.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo various substitutions, including halogenation and nitration, facilitated by reagents like bromine or nitric acid.

Research indicates that 3-(3,4-Dimethylphenyl)butan-2-ol exhibits notable biological activities. It has been studied for its potential effects on cellular pathways and may demonstrate cytotoxic properties against certain cancer cell lines. The lipophilicity of this compound allows it to interact effectively with biological membranes, enhancing its bioavailability and efficacy in various biological systems .

Several methods have been developed for synthesizing 3-(3,4-Dimethylphenyl)butan-2-ol:

  • Grignard Reaction: This method involves preparing a Grignard reagent from 3,4-dimethylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with 3-methyl-2-butanone under controlled conditions to yield the desired alcohol.
  • Friedel-Crafts Alkylation: In this approach, 3,4-dimethylbenzene is alkylated with 3-methyl-2-butanol in the presence of a Lewis acid catalyst such as aluminum chloride. This method requires careful control of reaction conditions to optimize yield and purity.

3-(3,4-Dimethylphenyl)butan-2-ol has various applications across different fields:

  • Pharmaceuticals: Due to its biological activity, this compound may serve as a lead structure for developing new therapeutic agents.
  • Chemical Synthesis: It can be utilized as an intermediate in organic synthesis, particularly in the production of more complex molecules.
  • Fragrance Industry: The compound's aromatic properties may find applications in perfumery and flavoring.

Studies on the interactions of 3-(3,4-Dimethylphenyl)butan-2-ol with biological targets indicate its potential modulation of enzyme activity and receptor interactions. Its mechanism of action may involve binding to specific proteins or enzymes within cells, influencing metabolic pathways and potentially leading to therapeutic effects .

Several compounds share structural similarities with 3-(3,4-Dimethylphenyl)butan-2-ol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-(3,4-Dimethylphenyl)butan-2-olSimilar but with a different position of the phenyl groupExhibits different reactivity patterns due to structural differences
3-(2,4-Dichlorophenyl)butan-2-olContains dichlorophenyl substituentNotable anti-inflammatory properties due to chlorine substituents
4-(3-Methylphenyl)butan-2-olContains a methyl group on the phenyl ringPotentially different biological activities compared to its dimethyl counterpart
3-(4-Methoxyphenyl)butan-2-olContains a methoxy group on the phenyl ringDifferent solubility and reactivity profiles due to methoxy substitution

Uniqueness

The uniqueness of 3-(3,4-Dimethylphenyl)butan-2-ol lies in its specific structural features that include a secondary alcohol group and a uniquely substituted aromatic ring. This configuration contributes to its distinctive chemical reactivity and biological activity compared to similar compounds. The presence of two methyl groups on the phenyl ring enhances its lipophilicity and may influence its pharmacokinetic properties.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

178.135765193 g/mol

Monoisotopic Mass

178.135765193 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types